molecular formula C16H10N4O7S B14938355 Methyl 3-nitro-5-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Methyl 3-nitro-5-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B14938355
M. Wt: 402.3 g/mol
InChI Key: JLBWRTMSQPRJQZ-UHFFFAOYSA-N
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Description

METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE is a complex organic compound that incorporates both nitro and benzothiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE exerts its effects is largely dependent on its interaction with biological molecules. The nitro and benzothiazole groups can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-NITRO-5-{[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}BENZOATE is unique due to the combination of nitro and benzothiazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H10N4O7S

Molecular Weight

402.3 g/mol

IUPAC Name

methyl 3-nitro-5-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C16H10N4O7S/c1-27-15(22)9-4-8(5-11(6-9)20(25)26)14(21)18-16-17-12-3-2-10(19(23)24)7-13(12)28-16/h2-7H,1H3,(H,17,18,21)

InChI Key

JLBWRTMSQPRJQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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